molecular formula C16H8F3N3S3 B14565502 N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide CAS No. 61881-14-9

N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide

Cat. No.: B14565502
CAS No.: 61881-14-9
M. Wt: 395.5 g/mol
InChI Key: ROKWIDTYTZSKQG-UHFFFAOYSA-N
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Description

N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide typically involves the reaction of 2-mercaptobenzothiazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any unwanted side reactions .

Industrial production methods for this compound may involve scaling up the laboratory synthesis process while ensuring the purity and yield of the product. This can be achieved through optimization of reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

N,N-Bis(1,3-benzothiazol-2-yl)(trifluoro)ethanethioamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its trifluoro group, which enhances its chemical stability and biological activity compared to other benzothiazole derivatives .

Properties

CAS No.

61881-14-9

Molecular Formula

C16H8F3N3S3

Molecular Weight

395.5 g/mol

IUPAC Name

N,N-bis(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide

InChI

InChI=1S/C16H8F3N3S3/c17-16(18,19)13(23)22(14-20-9-5-1-3-7-11(9)24-14)15-21-10-6-2-4-8-12(10)25-15/h1-8H

InChI Key

ROKWIDTYTZSKQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(C3=NC4=CC=CC=C4S3)C(=S)C(F)(F)F

Origin of Product

United States

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